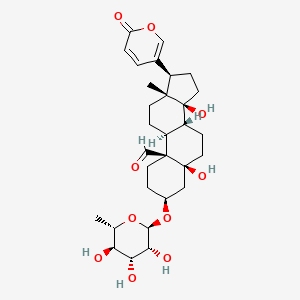

Deglucohellebrin

Description

Properties

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O10/c1-16-23(33)24(34)25(35)26(39-16)40-18-5-10-28(15-31)20-6-9-27(2)19(17-3-4-22(32)38-14-17)8-12-30(27,37)21(20)7-11-29(28,36)13-18/h3-4,14-16,18-21,23-26,33-37H,5-13H2,1-2H3/t16-,18-,19+,20-,21+,23-,24+,25+,26-,27+,28-,29-,30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNFRQFXBWSJBX-MTUTWWBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20300-44-1 | |

| Record name | Deglucohellebrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20300-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Core Mechanism of Deglucohellebrin in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deglucohellebrin, a cardiac glycoside, has emerged as a potent anti-cancer agent, particularly demonstrating significant efficacy against aggressive malignancies such as glioblastoma. Its primary mechanism of action involves the targeted inhibition of the α-subunit of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase), a ubiquitous transmembrane protein. This inhibition disrupts cellular ion homeostasis, leading to a cascade of downstream signaling events that culminate in cell cycle arrest, apoptosis, and potentially immunogenic cell death. This technical guide provides an in-depth exploration of the molecular pathways modulated by this compound, detailed experimental protocols for assessing its activity, and a summary of its cytotoxic efficacy across various cancer cell lines.

Introduction

Cardiac glycosides, a class of naturally derived compounds, have a long history in the treatment of cardiac conditions. More recently, their potent anti-neoplastic properties have garnered significant attention. This compound, extracted from the roots of Helleborus species, is a prominent member of this class. Its lipophilic nature facilitates its passage across the cell membrane to engage its primary target, the Na+/K+-ATPase. This guide delineates the intricate signaling sequelae following this initial binding event, providing a comprehensive overview of its anti-cancer mechanism.

Primary Molecular Target: Na+/K+-ATPase Inhibition

The foundational event in this compound's anti-cancer activity is its high-affinity binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase pump.[1][2] This interaction inhibits the pump's enzymatic activity, disrupting the steep sodium and potassium electrochemical gradients across the cell membrane. The immediate consequences are an increase in intracellular sodium ([Na+]i) and a decrease in intracellular potassium ([K+]i). This ionic imbalance is the linchpin for the subsequent signaling cascades.[3]

Downstream Signaling Pathways

The inhibition of Na+/K+-ATPase by this compound is not merely a disruption of ion transport but also the initiation of a complex signaling network. The Na+/K+-ATPase acts as a signal transducer, and its perturbation by cardiac glycosides activates several oncogenic pathways.

Activation of Src Kinase and Receptor Tyrosine Kinases (RTKs)

A non-pumping pool of Na+/K+-ATPase exists in caveolae, where it forms a signaling complex with the non-receptor tyrosine kinase Src.[1] The binding of cardiac glycosides, such as this compound, to this complex leads to the activation of Src.[1][4] Activated Src can then transactivate receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), even in the absence of their cognate ligands.[4][5]

Modulation of MAPK and PI3K/Akt Pathways

The activation of Src and EGFR subsequently triggers two critical downstream signaling cascades: the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.[4][5] While these pathways are often associated with cell proliferation and survival, their sustained and aberrant activation by cardiac glycosides can, paradoxically, lead to cell stress and apoptosis.[5]

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that promotes tumor cell survival, proliferation, and angiogenesis. Cardiac glycosides, including ouabain, a compound structurally similar to this compound, have been shown to downregulate the expression and phosphorylation (activation) of STAT3, thereby inhibiting its pro-tumorigenic functions.[6]

A diagram illustrating the interconnected signaling pathways initiated by this compound is presented below.

Induction of Apoptosis and Cell Cycle Arrest

The culmination of the signaling alterations induced by this compound is the activation of programmed cell death (apoptosis) and the halting of the cell division cycle.

Apoptotic Pathways

This compound has been shown to induce apoptosis in glioblastoma cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] Evidence for the intrinsic pathway includes significant mitochondrial membrane depolarization.[7] Activation of caspase-8, a key initiator caspase in the extrinsic pathway, has also been observed.[7] Both pathways converge on the activation of executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell.

Cell Cycle Arrest

Studies on glioblastoma cell lines have demonstrated that this compound induces a G2/M phase cell cycle arrest.[7][8] This prevents the cells from progressing through mitosis and ultimately contributes to the anti-proliferative effects of the compound.

Immunogenic Cell Death (ICD)

Emerging evidence suggests that some cardiac glycosides can induce immunogenic cell death (ICD). ICD is a form of apoptosis that is accompanied by the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response. Key DAMPs involved in ICD include:

-

Calreticulin (CRT) exposure: Translocation of CRT from the endoplasmic reticulum to the cell surface acts as an "eat-me" signal for dendritic cells.[9]

-

ATP secretion: Extracellular ATP acts as a "find-me" signal, recruiting immune cells to the tumor microenvironment.[10]

-

High Mobility Group Box 1 (HMGB1) release: Extracellular HMGB1 can activate Toll-like receptor 4 (TLR4) on dendritic cells, promoting their maturation and antigen presentation.[11][12]

While direct evidence for this compound as an ICD inducer is still under investigation, its classification as a cardiac glycoside suggests this as a plausible and significant component of its anti-cancer activity.

Quantitative Data Summary

The cytotoxic effects of this compound have been quantified in several glioblastoma cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |

| U251MG | Glioblastoma | 70 | 72 | [7][8] |

| T98G | Glioblastoma | 50 | 72 | [7][8] |

| U87G | Glioblastoma | 40 | 72 | [7][8] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed glioblastoma cells (e.g., U251MG, T98G, U87G) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Objective: To analyze the effect of this compound on the cell cycle distribution.

Principle: Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol (B145695) at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Caspase Activity)

Objective: To measure the activation of caspases, key mediators of apoptosis.

Principle: Caspase activity can be measured using specific substrates that are cleaved by active caspases to release a fluorescent or chromogenic molecule.

Protocol (for Caspase-3/7):

-

Cell Treatment: Treat cells with this compound as described for other assays.

-

Cell Lysis: Lyse the cells using a specific lysis buffer provided with a commercial caspase activity assay kit.

-

Assay Reaction: Add the cell lysate to a reaction buffer containing the caspase-3/7 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric).

-

Incubation: Incubate at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Quantify the caspase activity relative to an untreated control.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

Objective: To assess changes in the mitochondrial membrane potential (ΔΨm), an indicator of early apoptosis.

Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm). In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Protocol:

-

Cell Treatment: Treat cells with this compound.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Analysis: Analyze the cells using a fluorescence microscope or flow cytometer.

-

Data Analysis: Determine the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.

Conclusion

This compound exhibits potent anti-cancer activity through a multi-faceted mechanism of action. Its primary interaction with the Na+/K+-ATPase triggers a cascade of signaling events that ultimately lead to apoptosis and cell cycle arrest. The potential for this compound to induce immunogenic cell death further enhances its therapeutic promise. The detailed understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development of this compound and other cardiac glycosides as effective anti-cancer agents. Further research is warranted to fully elucidate the nuances of its signaling and to explore its efficacy in a broader range of malignancies and in combination with other therapeutic modalities.

References

- 1. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Na+/K+ ATPase activity promotes invasion of endocrine resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiac Glycosides: Emerging Anti-Cancer Agents and Mechanisms [wisdomlib.org]

- 4. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]

- 7. This compound: A Potent Agent for Glioblastoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Calreticulin exposure dictates the immunogenicity of cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tumor-Associated Microglia Secrete Extracellular ATP to Support Glioblastoma Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HMGB1 in Cancer: Good, Bad, or Both? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Epigenetic anticancer agents cause HMGB1 release in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Origin and Biological Activity of Deglucohellebrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deglucohellebrin, a naturally occurring bufadienolide cardiac glycoside, has emerged as a compound of significant interest in oncological research, particularly for its potent cytotoxic effects against glioblastoma multiforme. This technical guide provides a comprehensive overview of the origin, isolation, and biological activity of this compound. It details the methodologies for its extraction and purification from its natural source, summarizes its known biological effects with a focus on its anti-cancer properties, and elucidates the signaling pathways through which it exerts its cytotoxic action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a steroid derivative belonging to the bufadienolide class of compounds, which are characterized by a six-membered lactone ring at the C-17 position of the steroid nucleus. It is a cardiac glycoside, meaning it consists of a steroid aglycone linked to a sugar moiety. The chemical formula for this compound is C30H42O10.

Historically, plants of the Helleborus genus, commonly known as hellebores or Christmas roses, have been used in traditional medicine, albeit with caution due to their toxicity. Modern phytochemical investigations have led to the isolation and characterization of numerous bioactive compounds from these plants, including this compound. Recent studies have highlighted its potential as a therapeutic agent for glioblastoma, one of the most aggressive and difficult-to-treat brain tumors.[1][2]

Origin and Biosynthesis

Natural Source

This compound is primarily isolated from the roots and rhizomes of various species of the Helleborus genus (family Ranunculaceae).[3] Notably, it has been extracted from Helleborus odorus subsp. cyclophyllus and Helleborus thibetanus.[4][5] In these plants, this compound co-occurs with other structurally related bufadienolides, such as hellebrin, as well as other classes of secondary metabolites like ecdysteroids and steroidal saponins.[2][3]

Biosynthesis Pathway

The biosynthesis of this compound, like other bufadienolides, originates from the steroid biosynthesis pathway. While the specific enzymatic steps for this compound are not fully elucidated, the general pathway is understood to proceed from cholesterol. The formation of the characteristic bufadienolide lactone ring is a key late-stage modification. The pathway can be broadly outlined as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound: A Potent Agent for Glioblastoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Separation of bufadienolides from Helleborus thibetanus Franch. by a combination approach involving macroporous resin column chromatography and gradient countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Deglucohellebrin-Induced Apoptosis in Glioblastoma: A Technical Guide

Abstract: Glioblastoma (GBM) remains one of the most challenging malignancies to treat, characterized by aggressive growth and profound resistance to conventional therapies.[1][2] This resistance necessitates the exploration of novel therapeutic agents that can effectively induce programmed cell death, or apoptosis, in tumor cells.[3][4] Deglucohellebrin (DGH), a natural cardiac glycoside extracted from the Helleborus plant, has emerged as a potent agent with significant anti-glioma activity.[5][6] This technical guide provides an in-depth overview of the mechanisms, quantitative effects, and key experimental protocols related to the induction of apoptosis by this compound in glioblastoma cell lines, tailored for researchers, scientists, and drug development professionals.

Quantitative Analysis of this compound's Anti-Glioblastoma Activity

This compound exhibits potent cytotoxic effects against multiple glioblastoma cell lines, including those known for temozolomide (B1682018) resistance (T98G). The half-maximal inhibitory concentration (IC50) values, which quantify the drug's effectiveness, have been determined following a 72-hour treatment period.

Table 1: IC50 Values of this compound in Glioblastoma Cell Lines

| Cell Line | Inherent Resistance | IC50 Value (72h Treatment) |

|---|---|---|

| U87G | - | 4 x 10⁻⁵ M (40 µM)[5][6] |

| T98G | Temozolomide Resistant | 5 x 10⁻⁵ M (50 µM)[5][6] |

| U251MG | - | 7 x 10⁻⁵ M (70 µM)[5][6] |

The primary mechanism underlying this cytotoxicity is the induction of apoptosis, characterized by specific cellular and molecular events.

Table 2: Key Apoptotic Events Induced by this compound in Glioblastoma Cells

| Cellular Event | Method of Detection | Key Finding |

|---|---|---|

| Cell Cycle Arrest | Flow Cytometry (Propidium Iodide Staining) | Induction of G2/M phase arrest[5][6] |

| Initiator Caspase Activation | Western Blot / Activity Assay | Activation of Caspase-8[5][6] |

| Mitochondrial Integrity | Flow Cytometry (JC-1 or similar dye) | Significant mitochondrial membrane depolarization[5][6] |

| Apoptotic Pathway | Inferred from molecular markers | Activation of the intrinsic, mitochondrial-dependent pathway[5][6] |

The Pro-Apoptotic Signaling Pathway of this compound

Studies indicate that this compound triggers the intrinsic, or mitochondrial-dependent, apoptotic pathway.[5][6] A key initiating event is the activation of caspase-8. While caspase-8 is classically known as the initiator of the extrinsic (death receptor) pathway, its activation in this context suggests it may act as a bridge to the intrinsic pathway, a known mechanism for amplifying the apoptotic signal. Activated caspase-8 can cleave the Bcl-2 family protein Bid into its truncated form (tBid), which then translocates to the mitochondria to induce membrane depolarization. This leads to the release of cytochrome c, formation of the apoptosome, and activation of the executioner caspase cascade.

Key Experimental Protocols

The following section details the methodologies for evaluating this compound-induced apoptosis.

Cell Culture and Treatment

-

Cell Lines: Human glioblastoma cell lines U251MG, T98G, and U87G are commonly used.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for flow cytometry/western blot). Allow cells to adhere for 24 hours before treating with a range of this compound concentrations for specified time points (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay for IC50)

-

Principle: Measures the metabolic activity of viable cells, which reflects cell proliferation and cytotoxicity.

-

Protocol:

-

Seed cells (5,000-10,000 cells/well) in a 96-well plate.

-

After 24 hours, treat with serial dilutions of this compound for 72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to an untreated control and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[7] Annexin V binds to phosphatidylserine (B164497) exposed on the outer membrane of apoptotic cells, while PI enters cells with compromised membranes (late apoptotic/necrotic).[8][9]

-

Protocol:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for 24-48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add fluorochrome-conjugated Annexin V (e.g., FITC, Alexa Fluor 488) and PI.

-

Incubate for 15 minutes at room temperature, protected from light.[9]

-

Analyze the samples immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.[7]

-

Western Blotting for Apoptotic Proteins

-

Principle: Detects and quantifies specific proteins in a cell lysate to confirm the activation of apoptotic pathways.

-

Protocol:

-

Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against:

-

Cleaved Caspase-8

-

Cleaved Caspase-9

-

Cleaved Caspase-3

-

Cleaved PARP

-

Bcl-2 family proteins (Bax, Bcl-2)

-

GAPDH or β-actin (as a loading control)

-

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion and Future Directions

This compound is a potent natural compound that effectively induces apoptosis in glioblastoma cells, including chemoresistant variants.[5] Its mechanism involves G2/M cell cycle arrest and the activation of the intrinsic apoptotic pathway, marked by caspase-8 activation and mitochondrial membrane depolarization.[5][6]

Further research is necessary to fully elucidate its therapeutic potential.[5] Key future studies should focus on:

-

Target Identification: Identifying the direct molecular target(s) of this compound that initiates the apoptotic cascade.

-

Mechanism of Caspase-8 Activation: Investigating the precise mechanism by which this compound activates caspase-8, and whether this involves the canonical death receptor pathway or an alternative mechanism.

-

In Vivo Efficacy: Evaluating the anti-tumor activity and safety profile of this compound in preclinical orthotopic glioblastoma models.

-

Combination Therapies: Exploring potential synergistic effects when combined with standard-of-care treatments like temozolomide or radiotherapy to overcome therapeutic resistance.

References

- 1. Deregulated Signaling Pathways in Glioblastoma Multiforme: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Towards Effective Treatment of Glioblastoma: The Role of Combination Therapies and the Potential of Phytotherapy and Micotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Cell Cycle Arrest and Apoptosis in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchportal.lih.lu [researchportal.lih.lu]

- 5. This compound: A Potent Agent for Glioblastoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotech.illinois.edu [biotech.illinois.edu]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

Deglucohellebrin's Impact on Cellular Signaling: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deglucohellebrin, a cardiac glycoside derived from the roots of Helleborus species, has emerged as a potent anti-cancer agent, particularly demonstrating significant activity against glioblastoma. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis. This inhibition triggers a cascade of downstream signaling events, culminating in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development efforts.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

This compound, like other cardiac glycosides, exerts its cytotoxic effects by binding to and inhibiting the α-subunit of the Na+/K+-ATPase. This enzyme actively transports three sodium ions out of the cell and two potassium ions into the cell, a process critical for maintaining the electrochemical gradients across the plasma membrane. Inhibition of this pump by this compound leads to an increase in intracellular sodium and a decrease in intracellular potassium concentrations. This disruption of ion balance is the initial trigger for the subsequent signaling cascades that lead to cancer cell death.

Quantitative Analysis of this compound's Efficacy

Studies have demonstrated the potent cytotoxic effects of this compound against various glioblastoma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for this compound in several glioblastoma cell lines after 72 hours of treatment.[1][2]

| Cell Line | IC50 (M) |

| U251MG | 7 x 10⁻⁵ |

| T98G | 5 x 10⁻⁵ |

| U87G | 4 x 10⁻⁵ |

Table 1: IC50 values of this compound in glioblastoma cell lines.[1][2]

Signaling Pathways Modulated by this compound

The inhibition of Na+/K+-ATPase by this compound initiates a complex network of signaling pathways that ultimately lead to the demise of cancer cells. The two most prominent consequences are the induction of G2/M cell cycle arrest and the activation of the intrinsic apoptotic pathway.

G2/M Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at the G2/M phase in glioblastoma cells.[1] While the precise signaling cascade for this compound is still under investigation, the effects of other cardiac glycosides suggest the involvement of key regulatory proteins. The disruption of ion homeostasis can lead to the downregulation of signaling molecules such as STAT3 and the MEK1/2-ERK pathway, which are crucial for cell cycle progression. The inactivation of these pathways can lead to the accumulation of cells in the G2/M phase, preventing them from entering mitosis and thereby inhibiting proliferation.

Intrinsic Apoptosis Pathway

A key finding is that this compound activates the intrinsic, or mitochondrial-dependent, apoptotic pathway in glioblastoma cells. This is characterized by significant mitochondrial membrane depolarization and the activation of caspase-8. The inhibition of Na+/K+-ATPase leads to an increase in intracellular calcium levels. This calcium overload can trigger the activation of the phosphatase calcineurin, which in turn dephosphorylates and activates the transcription factor NF-AT (Nuclear Factor of Activated T-cells). Activated NF-AT translocates to the nucleus and induces the expression of pro-apoptotic genes like Fas ligand (FasL), which can then initiate the caspase cascade. The activation of caspase-8, an initiator caspase, subsequently activates downstream executioner caspases, leading to the dismantling of the cell.

Experimental Protocols

The following are representative, detailed protocols for the key experiments used to characterize the effects of this compound. Note that optimal conditions may vary depending on the specific cell line and experimental setup.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Glioblastoma cells (e.g., U251MG, T98G, U87G)

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Glioblastoma cells

-

6-well plates

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration for the appropriate time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Caspase-8 Activity Assay

This assay quantifies the activity of caspase-8, a key initiator caspase in the apoptotic pathway.

-

Materials:

-

Glioblastoma cells

-

This compound

-

Cell lysis buffer

-

Caspase-8 substrate (e.g., Ac-IETD-pNA)

-

Assay buffer

-

Microplate reader

-

-

Procedure:

-

Treat cells with this compound to induce apoptosis.

-

Lyse the cells and collect the protein extract.

-

Incubate the cell lysate with the caspase-8 substrate in the assay buffer.

-

Measure the absorbance or fluorescence of the cleaved substrate over time using a microplate reader.

-

Calculate the caspase-8 activity based on the rate of substrate cleavage.

-

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.

-

Materials:

-

Glioblastoma cells

-

This compound

-

JC-1 dye

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Treat cells with this compound.

-

Incubate the cells with JC-1 dye. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green.

-

Analyze the cells by flow cytometry or fluorescence microscopy.

-

Quantify the shift from red to green fluorescence as an indicator of mitochondrial membrane depolarization.

-

Conclusion and Future Directions

This compound demonstrates significant promise as a therapeutic agent for glioblastoma by targeting the Na+/K+-ATPase and inducing cell cycle arrest and apoptosis. The signaling pathways elucidated in this guide provide a framework for understanding its mechanism of action. Further research should focus on validating the specific downstream effectors of this compound-mediated Na+/K+-ATPase inhibition in glioblastoma and exploring potential combination therapies to enhance its anti-cancer efficacy. The detailed protocols provided herein serve as a valuable resource for researchers aiming to investigate the multifaceted effects of this potent cardiac glycoside.

References

Na+/K+-ATPase as a Target of Deglucohellebrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deglucohellebrin, a bufadienolide cardiac glycoside isolated from plants of the Helleborus genus, has demonstrated significant potential as a therapeutic agent, particularly in the context of glioblastoma.[1] Its primary molecular target is the Na+/K+-ATPase, an essential ion pump and signaling scaffold protein. By inhibiting the Na+/K+-ATPase, this compound disrupts cellular ion homeostasis, leading to a cascade of downstream signaling events that can induce cell cycle arrest and apoptosis in cancer cells. This guide provides a comprehensive overview of the Na+/K+-ATPase as a target for this compound, detailing the mechanism of action, downstream signaling pathways, quantitative data on its biological effects, and relevant experimental protocols.

Introduction to Na+/K+-ATPase

The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein found in all animal cells. It belongs to the P-type ATPase family of ion pumps.[2] The enzyme is a heterodimer consisting of a catalytic α-subunit and a regulatory β-subunit.[2] The α-subunit contains the binding sites for ATP, Na+, K+, and cardiac glycosides.[2] There are four known isoforms of the α-subunit (α1, α2, α3, and α4) and three isoforms of the β-subunit (β1, β2, and β3), with their expression varying across different tissues and developmental stages.[3]

The primary function of the Na+/K+-ATPase is to maintain the electrochemical gradients of sodium and potassium ions across the cell membrane by actively transporting three Na+ ions out of the cell and two K+ ions into the cell for each molecule of ATP hydrolyzed.[2] This process is fundamental for numerous physiological processes, including nerve impulse transmission, muscle contraction, and the regulation of cell volume.

Beyond its ion-pumping function, the Na+/K+-ATPase also acts as a signaling transducer. A subpopulation of the enzyme, often located in caveolae, can interact with neighboring proteins to form signaling complexes.[3] Binding of cardiac glycosides to this signaling pool of Na+/K+-ATPase can trigger various intracellular signaling cascades independent of its ion transport function.[3]

This compound: A Bufadienolide Cardiac Glycoside

This compound is a natural cardiac glycoside belonging to the bufadienolide class of steroids. These compounds are characterized by a six-membered lactone ring at the C17 position of the steroid nucleus. This compound has been isolated from the roots of Helleborus species and has garnered interest for its potent cytotoxic effects against cancer cells, particularly glioblastoma.[4][5]

Mechanism of Action: Inhibition of Na+/K+-ATPase

Like other cardiac glycosides, this compound exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase. The binding of this compound to the extracellular side of the α-subunit stabilizes the enzyme in its E2-P phosphorylated conformation, thereby preventing the binding and transport of K+ ions into the cell. This inhibition of the pump's activity leads to two major initial consequences:

-

Alteration of Intracellular Ion Concentrations: The blockade of Na+ extrusion and K+ influx leads to an increase in the intracellular Na+ concentration ([Na+]i) and a decrease in the intracellular K+ concentration ([K+]i).

-

Activation of Downstream Signaling: The binding of this compound to the signaling pool of Na+/K+-ATPase can trigger a conformational change that activates associated signaling proteins.

Downstream Signaling Pathways

The inhibition of Na+/K+-ATPase by this compound initiates a complex network of downstream signaling pathways that ultimately contribute to its anti-cancer effects.

Src Kinase Activation and EGFR Transactivation

The Na+/K+-ATPase exists in a pre-formed signaling complex with the non-receptor tyrosine kinase Src. Binding of a cardiac glycoside like this compound can lead to the activation of Src. Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), initiating the Ras/Raf/MEK/ERK (MAPK) signaling cascade.

Calcium Signaling and Apoptosis

The increase in intracellular Na+ concentration due to pump inhibition alters the driving force for the Na+/Ca2+ exchanger (NCX), leading to a decrease in Ca2+ efflux and a subsequent increase in the intracellular Ca2+ concentration ([Ca2+]i). Elevated [Ca2+]i is a potent activator of various cellular processes, including apoptosis. This compound has been shown to induce significant mitochondrial membrane depolarization, suggesting the activation of the intrinsic, mitochondria-dependent apoptotic pathway.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. Biochemistry of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory efficacy of bufadienolides on Na+,K+-pump activity versus cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A Potent Agent for Glioblastoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Early Research on the Biological Activity of Deglucohellebrin: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Deglucohellebrin, a bufadienolide cardiac glycoside isolated from the roots of plants belonging to the Helleborus genus, has been a subject of scientific investigation for its potent biological activities.[1][2][3] Historically, extracts of Helleborus species have been used in traditional medicine for a variety of ailments, hinting at a rich phytochemical composition with therapeutic potential.[4][5] Early research into the purified constituents of these plants, such as this compound, has paved the way for a more nuanced understanding of their mechanisms of action.

This technical guide provides a comprehensive overview of the early research on the biological activity of this compound, with a particular focus on its anti-glioma effects and its fundamental role as a cardiac glycoside. It is intended to serve as a resource for researchers and professionals in drug development by consolidating quantitative data, detailing experimental methodologies, and visualizing key cellular pathways.

Core Biological Activity: Inhibition of Na+/K+-ATPase

As a member of the cardiac glycoside family, the primary mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium ions. This cascade of events is responsible for the cardiotonic effects traditionally associated with this class of compounds. In the context of cancer, this fundamental activity is believed to trigger a range of downstream signaling pathways that contribute to its anti-proliferative and pro-apoptotic effects.

Anti-Glioma Activity of this compound

A significant focus of early research on this compound has been its potent activity against glioblastoma, an aggressive form of brain cancer. In vitro studies have demonstrated its ability to reduce the viability of various glioblastoma cell lines.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in different human glioblastoma cell lines after a 72-hour treatment period.

| Cell Line | IC50 (M) |

| U251MG | 7 x 10⁻⁵ |

| T98G | 5 x 10⁻⁵ |

| U87G | 4 x 10⁻⁵ |

Cellular Mechanisms of Anti-Glioma Activity

Early investigations have elucidated several key cellular mechanisms through which this compound exerts its anti-glioma effects. These include the induction of cell cycle arrest and the activation of the intrinsic apoptotic pathway.

Induction of G2/M Cell Cycle Arrest

Treatment with this compound has been shown to cause an accumulation of glioblastoma cells in the G2/M phase of the cell cycle, indicating a disruption of cell cycle progression at this checkpoint.

Activation of the Intrinsic Apoptotic Pathway

This compound triggers apoptosis in glioblastoma cells through the intrinsic, or mitochondrial-dependent, pathway. This is characterized by:

-

Caspase-8 Activation: An early event in the apoptotic cascade initiated by this compound.

-

Mitochondrial Membrane Depolarization: A key indicator of mitochondrial dysfunction and a commitment point in the intrinsic apoptotic pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early research on this compound's biological activity.

Cell Viability Assay (MTT Assay)

This protocol is a representative method for determining the cytotoxic effects of this compound on glioblastoma cell lines.

-

Cell Seeding: Glioblastoma cells (e.g., U251MG, T98G, U87G) are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 10⁻⁸ to 10⁻⁴ M) for 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

-

Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of glioblastoma cells.

-

Cell Treatment: Glioblastoma cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 48 hours.

-

Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and collected by centrifugation.

-

Fixation: The cell pellet is resuspended in 500 µL of cold PBS, and 4.5 mL of cold 70% ethanol (B145695) is added dropwise while vortexing to fix the cells. The fixed cells are stored at -20°C for at least 2 hours.

-

Staining: The fixed cells are centrifuged, washed with PBS, and resuspended in a staining solution containing propidium (B1200493) iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: The cells are incubated in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.

Caspase-8 Activation Assay

This protocol provides a method for measuring the activity of caspase-8, an initiator caspase in the apoptotic pathway induced by this compound.

-

Cell Lysis: Glioblastoma cells are treated with this compound and a control vehicle. After treatment, cells are lysed to release their contents, including caspases.

-

Substrate Addition: A specific colorimetric or fluorometric substrate for caspase-8 (e.g., Ac-IETD-pNA) is added to the cell lysates.

-

Incubation: The reaction is incubated at 37°C to allow for the cleavage of the substrate by active caspase-8.

-

Detection: The cleavage of the substrate results in the release of a chromophore or fluorophore, which can be quantified using a spectrophotometer or fluorometer, respectively.

-

Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-8 activity in the sample.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This protocol describes the use of the JC-1 dye to measure changes in mitochondrial membrane potential following treatment with this compound.

-

Cell Staining: Glioblastoma cells are incubated with the JC-1 dye (typically at 2 µM) in a cell culture medium for 15-30 minutes at 37°C.

-

Washing: The cells are washed with PBS to remove the excess dye.

-

Treatment: The stained cells are then treated with this compound. A positive control for mitochondrial depolarization (e.g., CCCP) is also included.

-

Fluorescence Measurement: The fluorescence of the cells is measured using a fluorescence microscope or a flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence.

-

Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. Pharmacognostical and Phytochemical Studies of Helleborus niger L Root - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacognostical and Phytochemical Studies of Helleborus niger L Root [wisdomlib.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Medicina Antiqua: Hellebore [ucl.ac.uk]

- 5. chestofbooks.com [chestofbooks.com]

Methodological & Application

Deglucohellebrin Treatment Protocol for U251MG Glioblastoma Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of application notes and experimental protocols for the treatment of the human glioblastoma cell line U251MG with deglucohellebrin (DGH), a cardiac glycoside that has demonstrated potent anti-glioma activity. The protocols outlined herein cover essential procedures from basic cell culture and determination of cytotoxic effects to the analysis of cell cycle progression and apoptosis induction. The information is intended to guide researchers in the systematic evaluation of this compound as a potential therapeutic agent for glioblastoma.

Introduction

Glioblastoma is a highly aggressive and primary brain tumor in adults with a grim prognosis. The U251MG cell line, derived from a human glioblastoma multiforme, is a widely utilized in vitro model for neuro-oncology research. This compound (DGH) has been identified as a compound with significant anti-glioma properties. Studies have shown that DGH can reduce the viability of U251MG cells, induce G2/M cell cycle arrest, and trigger apoptosis through the intrinsic, mitochondrial-dependent pathway, marked by the activation of caspase-8 and depolarization of the mitochondrial membrane[1]. These findings underscore the potential of DGH as a candidate for further investigation in glioblastoma therapy.

Data Presentation

The following table summarizes the quantitative data reported for the treatment of U251MG cells with this compound.

| Parameter | Cell Line | Treatment Duration | Value | Reference |

| IC50 | U251MG | 72 hours | 7 x 10⁻⁵ M | [1] |

Experimental Protocols

U251MG Cell Culture

A fundamental requirement for reproducible experimental results is the consistent and proper maintenance of the U251MG cell line.

Materials:

-

U251MG cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Culture U251MG cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

For subculturing, aspirate the culture medium and wash the cell monolayer with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete culture medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete medium and seed into new flasks at a ratio of 1:3 to 1:6.

-

Change the culture medium every 2-3 days.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on U251MG cells and to calculate the IC50 value.

Materials:

-

U251MG cells

-

This compound (DGH)

-

96-well cell culture plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Protocol:

-

Seed U251MG cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the DGH dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve DGH).

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution in U251MG cells following treatment with this compound.

Materials:

-

U251MG cells

-

This compound (DGH)

-

6-well cell culture plates

-

PBS

-

70% Ethanol (B145695), ice-cold

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Protocol:

-

Seed U251MG cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) for the specified time.

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of PBS.

-

Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells at 500 x g for 10 minutes and discard the ethanol.

-

Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay

This assay measures the activity of caspase-8, an initiator caspase in the extrinsic apoptotic pathway that has been shown to be activated by DGH[1].

Materials:

-

U251MG cells treated with DGH

-

Caspase-8 colorimetric or fluorometric assay kit (commercial kits are recommended)

-

Cell lysis buffer (provided with the kit)

-

Caspase-8 substrate (e.g., Ac-IETD-pNA for colorimetric assays)

-

Microplate reader

Protocol:

-

Follow the manufacturer's instructions for the specific caspase-8 assay kit.

-

Briefly, treat U251MG cells with DGH for the desired time.

-

Lyse the cells using the provided lysis buffer.

-

Quantify the protein concentration of the cell lysates.

-

Incubate the cell lysate with the caspase-8 substrate.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Express the results as fold-change in caspase-8 activity compared to untreated controls.

This assay detects the depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway.

Materials:

-

U251MG cells treated with DGH

-

JC-1 or TMRE dye

-

Flow cytometer or fluorescence microscope

Protocol (using JC-1):

-

Seed and treat U251MG cells as described for other assays.

-

At the end of the treatment period, incubate the cells with JC-1 dye (typically 5-10 µg/mL) for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the cells by flow cytometry. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with depolarized mitochondria will show green fluorescence (JC-1 monomers).

-

The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound treatment of U251MG cells.

This compound-Induced Apoptotic Signaling Pathway in U251MG Cells

Caption: Proposed signaling pathway of this compound-induced apoptosis in U251MG cells.

References

In Vitro Experimental Setup for Deglucohellebrin Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deglucohellebrin (DGH), a cardiac glycoside extracted from the roots of Helleborus species, has emerged as a promising natural compound with potent anti-cancer properties, particularly against glioblastoma.[1] In vitro studies have demonstrated its ability to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines. This document provides detailed application notes and standardized protocols for the in vitro investigation of this compound's anti-cancer effects, with a focus on glioblastoma.

Mechanism of Action

This compound exerts its anti-glioma activity through the induction of G2/M cell cycle arrest and apoptosis.[1] The apoptotic process is initiated via the intrinsic, mitochondrial-dependent pathway, which is characterized by the activation of caspase-8 and significant depolarization of the mitochondrial membrane.[1] While the precise upstream signaling targets of this compound are still under investigation, its downstream effects converge on the core cellular machinery regulating cell division and survival. Further research is warranted to elucidate its potential interactions with key cancer-related signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways, as well as its potential role in modulating autophagy.

Data Presentation

Table 1: IC50 Values of this compound in Glioblastoma Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound. The following table summarizes the reported IC50 values for this compound in various human glioblastoma cell lines after a 72-hour treatment period.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| U251MG | Glioblastoma | 70 |

| T98G | Glioblastoma | 50 |

| U87G | Glioblastoma | 40 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability and the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Glioblastoma cell lines (e.g., U251MG, T98G, U87G)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (DGH)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the DGH dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest DGH concentration) and a blank (medium only).

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the DGH concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in glioblastoma cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

-

Glioblastoma cell lines

-

Complete culture medium

-

This compound (DGH)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for 48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Fixation: Wash the cells with ice-cold PBS and fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol details the detection and quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry.

Materials:

-

Glioblastoma cell lines

-

Complete culture medium

-

This compound (DGH)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for 48 hours.

-

Cell Harvesting: Collect both floating and adherent cells.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The analysis will distinguish between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).

Western Blot Analysis for Signaling Pathways and Autophagy

To investigate the effect of this compound on signaling pathways like PI3K/Akt/mTOR and MAPK, and to assess the induction of autophagy, Western blotting can be employed.

Materials:

-

Glioblastoma cell lines

-

Complete culture medium

-

This compound (DGH)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against key proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, LC3B)

-

Secondary antibodies (HRP-conjugated)

-

Protein electrophoresis and transfer equipment

-

Chemiluminescence detection reagents

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody of interest overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). For autophagy analysis, the ratio of LC3-II to LC3-I is a key indicator.

Visualizations

Experimental Workflow for In Vitro this compound Studies

Caption: Workflow for the in vitro evaluation of this compound's anti-cancer effects.

This compound-Induced Apoptotic Pathway

Caption: Proposed apoptotic pathway induced by this compound in glioblastoma cells.

PI3K/Akt/mTOR Signaling Pathway

Caption: Overview of the PI3K/Akt/mTOR signaling pathway, a potential target for cancer therapy.

MAPK Signaling Pathway

Caption: The MAPK signaling cascade, crucial for regulating cell growth and differentiation.

Future Directions

The direct impact of this compound on the PI3K/Akt/mTOR and MAPK signaling pathways remains to be elucidated. Future studies employing Western blot analysis of key phosphorylated proteins within these cascades will be crucial to determine if this compound's anti-cancer effects are mediated through these critical pathways. Furthermore, investigating the role of autophagy, for instance by monitoring the conversion of LC3-I to LC3-II, could reveal additional mechanisms of action for this promising natural compound. Such studies will provide a more comprehensive understanding of this compound's molecular targets and further support its development as a potential therapeutic agent for glioblastoma.

References

Application Notes and Protocols: Preparation and Use of Deglucohellebrin for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deglucohellebrin, a cardiac glycoside isolated from plants of the Helleborus genus, has demonstrated potent anti-cancer properties, particularly against glioblastoma cell lines. Its mechanism of action involves the induction of apoptosis through the intrinsic, mitochondrial-dependent pathway. Accurate and reproducible in vitro studies rely on the correct preparation and application of this compound stock solutions. These application notes provide a detailed protocol for the preparation, storage, and use of this compound in cell culture experiments.

Physicochemical Properties and Solubility

Understanding the solubility of this compound is critical for preparing a homogenous stock solution. While specific solubility data for this compound is not extensively published, cardiac glycosides as a class are generally soluble in polar organic solvents.

Table 1: Solubility of Cardiac Glycosides

| Solvent | General Solubility | Suitability for Cell Culture |

| Dimethyl Sulfoxide (B87167) (DMSO) | High | Recommended primary solvent. Miscible with cell culture media.[1][2] |

| Ethanol | Moderate to High | Can be used, but may have higher cytotoxic effects on some cell lines compared to DMSO. |

| Methanol | Moderate to High | Not typically recommended for live-cell assays due to potential toxicity. |

| Water | Low to Moderate | Generally low solubility for many cardiac glycosides, making high-concentration stock solutions difficult to prepare. |

| Chloroform | Moderate | Not suitable for cell culture applications.[3] |

Based on common laboratory practice for similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions for cell culture applications.[1][2]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a fume hood or biological safety cabinet.

-

Dissolution:

-

Transfer the weighed this compound to a sterile amber microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

-

Vortex the solution thoroughly until the this compound is completely dissolved. A brief warming to 37°C may aid in dissolution if necessary.

-

-

Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to minimize freeze-thaw cycles and light exposure.

-

Label each aliquot clearly with the compound name, concentration, date, and solvent.

-

Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (several months to a year).

-

Table 2: Recommended Storage Conditions for this compound Stock Solution

| Storage Temperature | Duration | Recommendations |

| 4°C | Not Recommended | Increased risk of degradation and precipitation. |

| -20°C | Short-term (≤ 1 month) | Suitable for frequently used stocks. |

| -80°C | Long-term (≥ 6 months) | Ideal for archival purposes to maintain stability. |

Cell Treatment with this compound

This protocol provides a general guideline for treating adherent cancer cell lines with this compound. The final concentration and incubation time should be optimized for each specific cell line and experimental design.

Materials:

-

Cultured cancer cells (e.g., U251MG, T98G, U87G glioblastoma cells)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Multi-well cell culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Preparation of Working Solution:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain the final DMSO concentration below 0.5% (v/v) in the culture medium to avoid solvent-induced cytotoxicity.

-

A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

-

-

Cell Treatment:

-

Aspirate the old medium from the cell culture plate.

-

Gently wash the cells with sterile PBS.

-

Add the prepared working solutions of this compound (and the vehicle control) to the respective wells.

-

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Downstream Analysis: Following incubation, the cells can be harvested and analyzed for various endpoints such as cell viability (e.g., MTT assay), apoptosis (e.g., Annexin V/PI staining), or cell cycle progression (e.g., flow cytometry).

Table 3: Reported IC50 Values of this compound in Glioblastoma Cell Lines (72h Treatment)

| Cell Line | IC50 Value |

| U251MG | 7 x 10⁻⁵ M (70 µM) |

| T98G | 5 x 10⁻⁵ M (50 µM) |

| U87G | 4 x 10⁻⁵ M (40 µM) |

Mechanism of Action and Signaling Pathway

This compound, as a cardiac glycoside, primarily acts by inhibiting the Na⁺/K⁺-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium ion concentration, which in turn alters the function of the Na⁺/Ca²⁺ exchanger, resulting in an influx of calcium ions. The elevated intracellular calcium can trigger various downstream signaling cascades, ultimately leading to apoptosis. In glioblastoma cells, this compound has been shown to induce G2/M cell cycle arrest and apoptosis through the intrinsic, mitochondrial-dependent pathway, which involves the activation of caspase-8.

Caption: this compound-induced apoptotic signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of this compound on cancer cells.

Caption: Workflow for in vitro cell-based assays with this compound.

Troubleshooting

Table 4: Common Issues and Solutions

| Issue | Possible Cause | Recommended Solution |

| Precipitation in stock solution upon thawing | - Concentration is too high for storage temperature.- Solution has absorbed water. | - Gently warm the vial to 37°C and vortex to redissolve.- Use anhydrous DMSO and ensure the vial is tightly sealed. |

| Inconsistent experimental results | - Degradation of this compound due to multiple freeze-thaw cycles.- Instability in cell culture medium. | - Use single-use aliquots of the stock solution.- Prepare fresh working solutions for each experiment. |

| High cytotoxicity in vehicle control group | - DMSO concentration is too high. | - Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. |

| No observable effect of this compound | - Insufficient concentration or incubation time.- Cell line is resistant.- Degraded compound. | - Perform a dose-response and time-course experiment to determine optimal conditions.- Verify the integrity of the stock solution. |

References

Application Note: Quantification of Deglucohellebrin using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract